molecular formula C19H23N3O4S B11280222 N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11280222
M. Wt: 389.5 g/mol
InChI Key: JDLBALMYBDTDJV-UHFFFAOYSA-N
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Description

N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyclopropane carboxamide group, and a dimethoxyphenyl ethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from commercially available reagentsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

N-[4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H23N3O4S/c1-25-15-6-3-12(9-16(15)26-2)7-8-20-17(23)10-14-11-27-19(21-14)22-18(24)13-4-5-13/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

JDLBALMYBDTDJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3CC3)OC

Origin of Product

United States

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